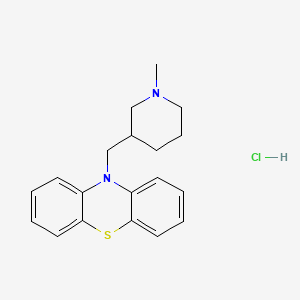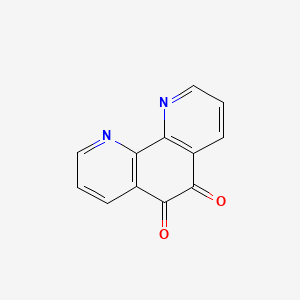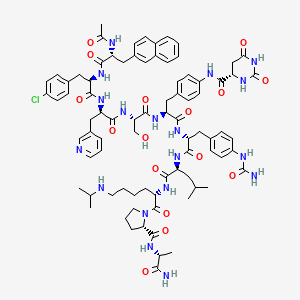
醋酸德加雷立
描述
Degarelix is a synthetic peptide derivative used primarily in the treatment of advanced prostate cancer. It functions as a gonadotropin-releasing hormone (GnRH) receptor antagonist, which helps in reducing the levels of testosterone, a hormone that promotes the growth of prostate tumors .
作用机制
地加雷克肽通过竞争性抑制垂体中的 GnRH 受体发挥作用。这种抑制阻止促黄体生成素 (LH) 和卵泡刺激素 (FSH) 的释放,导致睾酮生成迅速下降。 睾酮水平的降低有助于减缓前列腺肿瘤的生长并减小其尺寸 .
科学研究应用
地加雷克肽具有广泛的科学研究应用,包括:
化学: 用作肽合成和 GnRH 受体拮抗剂研究的模型化合物。
生物学: 研究其对激素调节和受体结合的影响。
生化分析
Biochemical Properties
Degarelix interacts with GnRH receptors in the pituitary gland . By binding to these receptors, it blocks the interaction with GnRH . This antagonism leads to a reduction in the release of LH and FSH . The reduction in these hormones ultimately leads to testosterone suppression , which is crucial in treating men with advanced prostate cancer .
Cellular Effects
Degarelix has a profound effect on various types of cells, particularly those involved in the progression of prostate cancer . By suppressing testosterone levels, it may shrink the prostate cancer or stop it from growing . It influences cell function by impacting cell signaling pathways related to the production of testosterone .
Molecular Mechanism
The mechanism of action of Degarelix involves its binding to GnRH receptors in the pituitary gland . This binding blocks the interaction with GnRH, leading to a reduction in the release of LH and FSH . The decrease in these hormones results in testosterone suppression .
Temporal Effects in Laboratory Settings
Degarelix is subject to common peptidic degradation during its passage through the hepatobiliary system and then fecally eliminated . No active or inactive metabolites or involvement of CYP450 isozymes have been observed .
Dosage Effects in Animal Models
In animal studies, Degarelix produced a dose-dependent suppression of the pituitary-gonadal axis as revealed by the decrease in plasma LH and testosterone levels . Duration of LH suppression increased with the dose .
Metabolic Pathways
Degarelix is involved in the metabolic pathway that regulates the production of testosterone . It interacts with GnRH receptors in the pituitary gland, leading to a reduction in the release of LH and FSH . These hormones are crucial for the production of testosterone .
Transport and Distribution
Degarelix is administered as a subcutaneous injection, usually given in the tummy . After administration, it binds to GnRH receptors in the pituitary gland . It is then subject to peptide hydrolysis during its passage through the hepatobiliary system and then fecally eliminated .
Subcellular Localization
Degarelix targets the GnRH receptors located in the pituitary gland . By binding to these receptors, it blocks the interaction with GnRH, leading to a reduction in the release of LH and FSH . This ultimately results in testosterone suppression , which is crucial in the treatment of advanced prostate cancer .
准备方法
合成路线和反应条件
地加雷克肽是使用基于片段的方法合成的,通常涉及 3+6+1 片段方案。 该方法包括用三苯甲基 (Trt) 保护丝氨酸,以及按顺序偶联受保护的氨基酸 . 合成过程涉及多步脱保护和偶联反应,以形成线性十肽酰胺结构 .
工业生产方法
地加雷克肽的工业生产涉及固相肽合成 (SPPS) 技术。该过程包括使用合适的树脂,用二乙烯三胺溶液脱保护,以及与不同的 Fmoc 保护氨基酸进行顺序反应。 然后纯化粗品,得到药学上可接受的地加雷克肽乙酸盐 .
化学反应分析
反应类型
地加雷克肽会发生各种化学反应,包括:
还原: 涉及加氢或脱氧。
取代: 涉及将一个官能团替换为另一个官能团。
常用试剂和条件
地加雷克肽的合成和反应中常用的试剂包括:
Fmoc 保护氨基酸: 用于肽链的合成。
二乙烯三胺: 用于树脂的脱保护。
三苯甲基 (Trt): 用于丝氨酸的保护
主要形成的产物
相似化合物的比较
类似化合物
亮丙瑞林: 一种用于治疗前列腺癌的 GnRH 激动剂。
地加雷克肽的独特性
地加雷克肽的独特性在于它能够迅速降低睾酮水平,而不会引起初始激增,这是亮丙瑞林等 GnRH 激动剂的常见副作用。 这使得地加雷克肽成为晚期前列腺癌患者的优选方案,因为它降低了与睾酮激增相关的症状加重的风险 .
属性
IUPAC Name |
(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H103ClN18O16/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUCPCLKGZSHTA-XYAYPHGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H103ClN18O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026401 | |
| Record name | Degarelix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1632.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Degarelix competitively inhibits GnRH receptors in the pituitary gland, preventing the release of luteinizing hormone (LH) and follicle stimulating hormone. Reduced LH suppresses testosterone release, which slows the growth and reduces the size of prostate cancers., Degarelix is a selective gonadotrophin releasing-hormone (GnRH) antagonist that competitively and reversibly binds to the pituitary GnRH receptors, thereby rapidly reducing the release of the gonadotrophins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), and thereby reducing the secretion of testosterone (T) by the testes. Prostatic carcinoma is known to be androgen sensitive and responds to treatment that removes the source of androgen. Unlike GnRH agonists, GnRH antagonists do not induce a LH surge with subsequent testosterone surge/tumour stimulation and potential symptomatic flare after the initiation of treatment., Degarelix, a synthetic decapeptide, is a gonadotropin-releasing hormone (GnRH, luteinizing hormone-releasing hormone, gonadorelin) antagonist. The drug immediately, competitively, and reversibly binds to and blocks GnRH receptors in the pituitary, thereby reducing the release of gonadotropins (i.e., luteinizing hormone [LH], follicle stimulating hormone [FSH]) and, consequently, testosterone without initial stimulation of the hypothalamic-pituitary-gonadal axis and the associated testosterone surge. Degarelix appears to have low histamine-releasing potential compared with other GnRH antagonists; there have been no signs of immediate- or late-onset systemic allergic reactions with degarelix. | |
| Record name | Degarelix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06699 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Degarelix | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
214766-78-6 | |
| Record name | Degarelix [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214766786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Degarelix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06699 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Degarelix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 214766-78-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEGARELIX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX0XJI3A11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Degarelix | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Degarelix (Ac-d-2Nal(1)-d-4Cpa(2)-d-3Pal(3)-Ser(4)-4Aph(l-Hor)(5)-d-4Aph(Cbm)(6)-Leu(7)-ILys(8)-Pro(9)-d-Ala(10)-NH(2)) is a gonadotropin-releasing hormone (GnRH) receptor antagonist. [] It acts by competitively binding to GnRH receptors in the pituitary gland. [, , ] This binding blocks the action of endogenous GnRH, a hormone naturally released from the hypothalamus. [, , ] By inhibiting GnRH receptor activation, Degarelix effectively suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. [, , , , ] This suppression leads to a rapid decline in testosterone production in men, a state known as medical castration. [, , , , , ]
ANone: The molecular formula of Degarelix is C64H80N18O13. Its molecular weight is 1309.4 g/mol.
A: Degarelix, upon subcutaneous injection, forms a gel depot at the injection site, enabling sustained release. [, ] This gelation process is a critical quality attribute that impacts drug delivery. Factors such as Degarelix concentration, pH, salt concentration, and temperature influence the gelation kinetics. []
A: Degarelix is a GnRH receptor antagonist and does not possess catalytic properties. Its primary mechanism involves competitive binding to the GnRH receptor. [, , ]
ANone: While the provided research articles primarily focus on pharmacological and clinical aspects, computational studies on Degarelix and its analogues are limited in the provided dataset.
A: Degarelix is formulated as a subcutaneous depot to provide sustained release. [, ] The formulation leverages its ability to form a gel upon injection, which controls the release rate and extends its duration of action. [, ] Further research explored conjugating Degarelix with paclitaxel to enhance targeted delivery to tumor cells. []
ANone: The provided articles primarily focus on the scientific and clinical aspects of Degarelix. Detailed information regarding specific SHE regulations is not extensively discussed in these research papers.
A: Degarelix effectively suppresses LH and testosterone levels in animal models and humans. [, , ] Animal studies demonstrate its efficacy in inhibiting tumor growth in prostate cancer models. [, ] In humans, Degarelix treatment resulted in rapid testosterone suppression, achieving castrate levels (≤0.5 ng/mL) within 3 days in 93.5% of patients. [] It also effectively reduced prostate-specific antigen (PSA) levels, with a median reduction of 92.4% by Day 28. []
A: Degarelix showed a direct inhibitory effect on the growth of various prostate cell lines, including benign prostatic hyperplasia (BPH) and prostate cancer cells. [, ] This growth inhibition is attributed to increased apoptosis, evidenced by increased caspase activity. [, ] Interestingly, Degarelix's effect on cell viability differs from GnRH agonists like leuprolide and goserelin, which did not significantly impact the viability of certain prostate cell lines. []
A: Researchers have employed the Dunning R-3327H rat model to investigate the impact of Degarelix on prostate cancer. [] This model, when implanted in Copenhagen rats, allows for the evaluation of various treatment modalities for prostate adenocarcinoma. [] Results showed Degarelix effectively inhibited tumor growth, demonstrating comparable or even superior efficacy to surgical castration in suppressing tumor progression. [, ]
A: Numerous clinical trials have investigated the efficacy and safety of Degarelix. Phase II trials established effective dose regimens for testosterone suppression. [] A pivotal phase III trial demonstrated the non-inferiority of Degarelix to the GnRH agonist leuprolide in achieving testosterone suppression in patients with prostate cancer. [, ] Notably, Degarelix demonstrated a faster testosterone and PSA decline compared to leuprolide. [, , , , ] Several trials also explored the impact of Degarelix on quality of life, injection site reactions, and other clinical outcomes. [, , ]
A: While Degarelix offers an alternative mechanism to GnRH agonists, the development of resistance remains a concern. Although Degarelix effectively reduces testosterone levels, tumor cells can eventually escape hormonal control. []
A: Research using a prostate cancer xenograft model (PAC120) suggests that the combination of Degarelix with trastuzumab, a HER2/ERBB2 inhibitor, could potentially prevent hormonal escape. [] This finding indicates a possible role of the HER2/ERBB2 pathway in resistance mechanisms and suggests that targeting multiple pathways might be beneficial in overcoming resistance. []
A: Research explored conjugating Degarelix with paclitaxel, a chemotherapeutic agent, using a disulfide bond linker. [] This approach aimed to utilize Degarelix's binding affinity for GnRH receptors to deliver paclitaxel specifically to tumor cells expressing these receptors. [] The conjugates demonstrated promising in vitro cytotoxic activity against breast and colon cancer cell lines, highlighting the potential of Degarelix as a targeting moiety for enhancing drug delivery. []
ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of Degarelix. Information regarding specific biomarkers and their use in diagnostics for Degarelix therapy is limited.
A: Several analytical techniques have been used in the development and characterization of Degarelix. Real-time NMR has emerged as a valuable tool to investigate the in vitro aggregation kinetics of Degarelix drug products, offering insights into the gelation process. [] Additionally, high-performance liquid chromatography (HPLC) has been employed to assess the hydrophilicity of Degarelix analogues. []
ANone: The provided articles primarily focus on the pharmacological and clinical aspects of Degarelix. Specific information regarding its environmental impact and degradation pathways is not extensively discussed.
A: Degarelix exhibits high water solubility, exceeding 50 mg/ml. [] This property is critical for its formulation as a subcutaneous injection and its ability to form a depot for sustained release. [, ]
ANone: While the provided research articles utilize various analytical techniques, detailed information regarding the specific validation parameters of these methods is not extensively discussed.
A: The development and manufacturing of Degarelix drug products adhere to strict quality control and assurance standards. While detailed protocols are not explicitly provided, the research highlights the importance of monitoring critical quality attributes like aggregation kinetics using real-time NMR. []
ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of Degarelix. Specific information regarding its potential to induce an immune response is not extensively discussed.
A: In vitro studies using membrane vesicle-based and whole-cell assays investigated potential interactions between Degarelix and selected efflux and uptake transporters. [] Results indicated that Degarelix did not show significant interactions with the tested transporters at concentrations up to 200 times the clinical concentration. [] This suggests a low risk of clinically relevant drug-drug interactions mediated by these transporters.
A: In vitro studies using human liver microsomes and primary human hepatocytes investigated the potential of Degarelix to inhibit or induce cytochrome P450 (CYP450) enzymes. [, ] Results showed no significant inhibition of CYP450 isozymes at clinically relevant concentrations. [, ] Additionally, Degarelix did not induce CYP450 activity in human hepatocytes. [] These findings suggest a low likelihood of Degarelix causing clinically significant drug-drug interactions through CYP450 modulation. [, ]
A: Degarelix is designed for subcutaneous administration and exhibits good biocompatibility. [, ] Its peptidic nature allows for biodegradation, primarily through enzymatic breakdown in the liver and bile. [, ]
A: GnRH agonists, such as leuprolide and goserelin, are established alternatives to Degarelix. [, , , , ] While both classes effectively suppress testosterone, they differ in their mechanism of action and clinical considerations. [, , , , ] GnRH agonists initially cause a testosterone surge before achieving suppression, whereas Degarelix avoids this surge. [, , , , ] This distinction makes Degarelix a preferred choice for patients at risk of complications from a testosterone surge.
ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of Degarelix. Information regarding its recycling and waste management is not extensively discussed.
A: The research on Degarelix leverages a wide range of research infrastructure and resources. These include in vitro cell-based assays, animal models like the Dunning rat model, and sophisticated analytical techniques like real-time NMR and HPLC. [, , , ]
A: Degarelix represents a significant milestone in the development of GnRH antagonists. [] It was the first GnRH antagonist to receive FDA approval for the treatment of advanced prostate cancer, offering a valuable alternative to GnRH agonists. [] Its introduction marked a shift towards utilizing medications that avoid the initial testosterone surge, improving the management of prostate cancer patients. [, , , , ]
A: Research on Degarelix exemplifies cross-disciplinary collaborations encompassing medicinal chemistry, pharmacology, oncology, and pharmaceutical sciences. [, ] The development of Degarelix-paclitaxel conjugates highlights the synergy between drug discovery and delivery, aiming to improve targeted therapy. [] Additionally, ongoing research exploring the combination of Degarelix with other agents like trastuzumab underscores the importance of interdisciplinary approaches in optimizing treatment strategies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


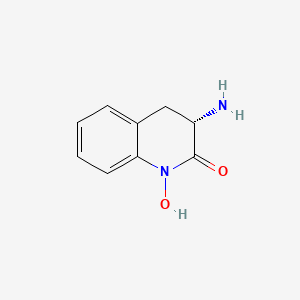
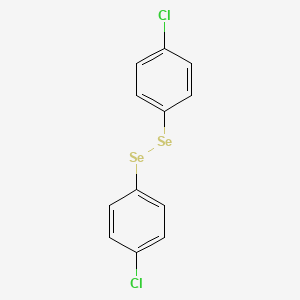
![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)

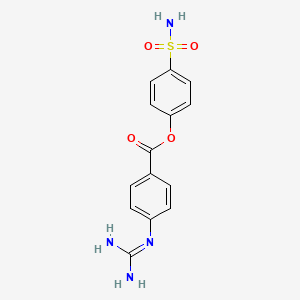
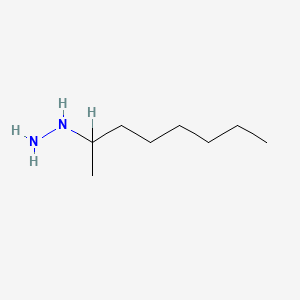
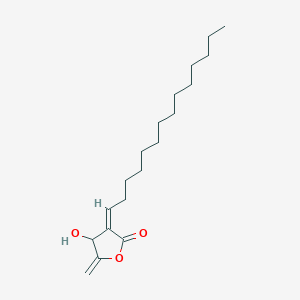
![Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-](/img/structure/B1662449.png)
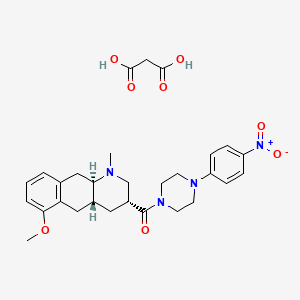
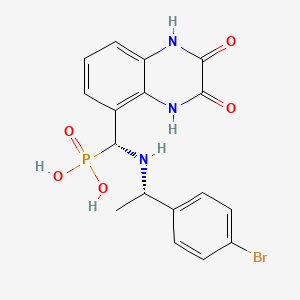
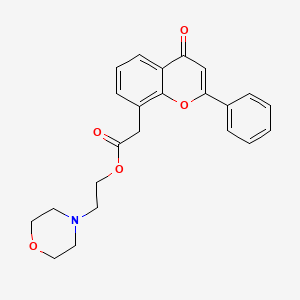
![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B1662458.png)
